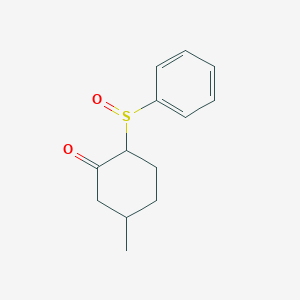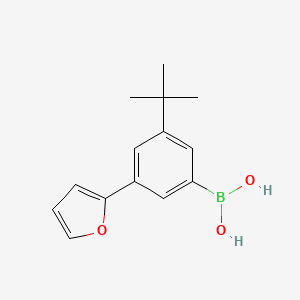
(3-(tert-Butyl)-5-(furan-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(tert-Butyl)-5-(furan-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a tert-butyl group and a furan ring attached to a phenyl ring, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(furan-2-yl)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic ester or boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to couple the aryl halide with a boronic ester in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or nucleophiles can be used in substitution reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: (3-(tert-Butyl)-5-(furan-2-yl)phenyl)boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound may be explored for its potential inhibitory effects on specific enzymes.
Medicine: Boronic acids have been investigated for their potential use in drug delivery systems and as therapeutic agents. This compound could be studied for its potential medicinal properties.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-(tert-Butyl)-5-(furan-2-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the tert-butyl and furan groups, making it less sterically hindered.
(4-(tert-Butyl)phenyl)boronic acid: Similar structure but lacks the furan ring.
(3-(Furan-2-yl)phenyl)boronic acid: Similar structure but lacks the tert-butyl group.
Uniqueness: (3-(tert-Butyl)-5-(furan-2-yl)phenyl)boronic acid is unique due to the presence of both the tert-butyl group and the furan ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C14H17BO3 |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
[3-tert-butyl-5-(furan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H17BO3/c1-14(2,3)11-7-10(13-5-4-6-18-13)8-12(9-11)15(16)17/h4-9,16-17H,1-3H3 |
Clé InChI |
IHUIVZRBBZUIGW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=CC=CO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
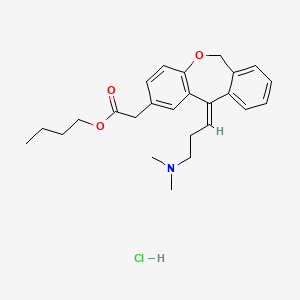
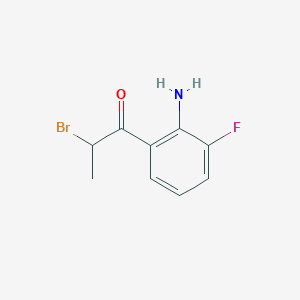
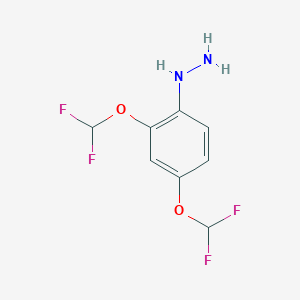
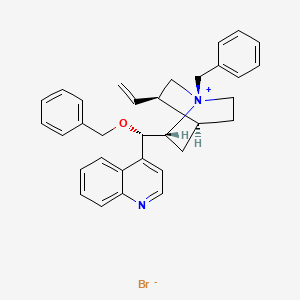
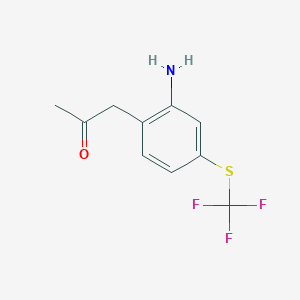
![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
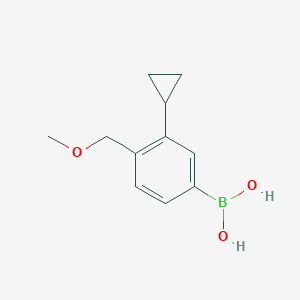
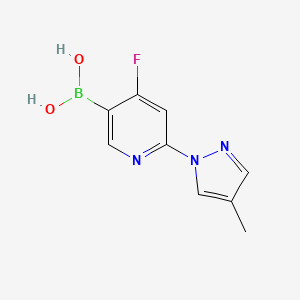
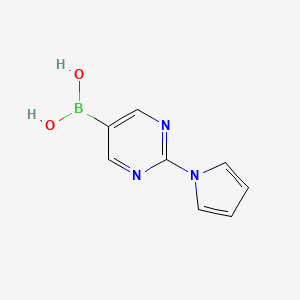
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)

